

Application of Ni₃S₂ as a Catalyst for Hydrodesulfurization: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel sulfide*

Cat. No.: B095272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodesulfurization (HDS) is a critical process in the refining of crude oil, aimed at removing sulfur-containing compounds to produce cleaner fuels and prevent catalyst poisoning in downstream processes. While conventional HDS catalysts are typically based on molybdenum or tungsten sulfides promoted by cobalt or nickel, research into alternative catalytic materials is ongoing. **Nickel sulfide** (Ni₃S₂), or heazlewoodite, has been investigated in this context. However, both theoretical and experimental studies suggest that pure, unsupported Ni₃S₂ exhibits limited catalytic activity for hydrodesulfurization. This is attributed to its low Lewis acidity, which hinders its interaction with electron-donating sulfur compounds.^[1]

Despite its low intrinsic activity, Ni₃S₂ is often observed as a phase within more complex and highly active Ni-promoted hydrodesulfurization catalysts, such as Ni-MoS₂. In these systems, Ni₃S₂ may play a synergistic role, particularly in influencing the reaction pathway of sulfur-containing molecules. This document provides an overview of the current understanding of Ni₃S₂ in HDS, including its synthesis, proposed roles in catalysis, and relevant experimental protocols.

Data Presentation: Performance of Ni-Containing Catalysts

Quantitative data on the HDS performance of pure Ni₃S₂ is scarce in the scientific literature due to its predicted low activity. The following tables summarize representative data for Ni-promoted molybdenum sulfide catalysts where the presence and potential role of **nickel sulfide** phases, including Ni₃S₂, are discussed. These tables are intended to provide context for the catalytic behavior of nickel in sulfided environments.

Table 1: Hydrodesulfurization of Dibenzothiophene (DBT) over a Ni-Mo-S Catalyst

Catalyst	Reaction Temperature (°C)	DBT Conversion (%)	HYD/DDS Selectivity Ratio*	Reference
H-NiMo-150-400	320	94.7	-	[2]
H-NiMo-150-600	-	-	Increased HYD selectivity	[2]

*HYD/DDS ratio refers to the selectivity towards the hydrogenation pathway versus the direct desulfurization pathway. An increase in this ratio suggests a greater propensity for the catalyst to hydrogenate the aromatic ring of DBT before sulfur removal. The formation of Ni₃S₂ at higher calcination temperatures (600°C) was correlated with an increase in the HYD pathway selectivity.[2]

Experimental Protocols

While specific protocols for HDS using pure Ni₃S₂ are not readily available, the following sections provide detailed methodologies for the synthesis of Ni₃S₂ and a general protocol for testing the hydrodesulfurization activity of a catalyst. These can be adapted by researchers for the evaluation of Ni₃S₂-containing materials.

Protocol 1: Synthesis of Unsupported Ni₃S₂ Nanoparticles

This protocol describes a general method for the synthesis of unsupported Ni₃S₂ nanoparticles, which can be adapted from methods used in electrocatalysis research.

Materials:

- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
- Thiourea (CH₄N₂S)
- Ethanol
- Deionized water
- Autoclave

Procedure:

- Dissolve a specific molar ratio of NiCl₂·6H₂O and thiourea in a mixture of ethanol and deionized water.
- Stir the solution vigorously for 30 minutes to ensure homogeneity.
- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12 to 24 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation or filtration.
- Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final Ni₃S₂ product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Hydrodesulfurization of Dibenzothiophene in a Batch Reactor

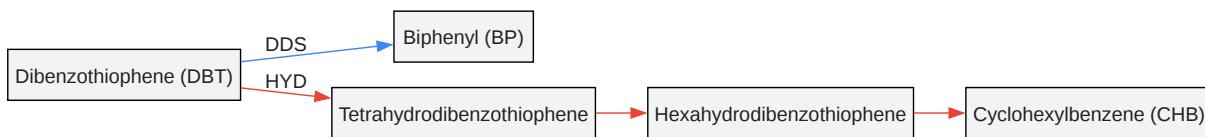
This protocol outlines a typical procedure for evaluating the catalytic activity of a material for the HDS of a model sulfur compound, dibenzothiophene (DBT).

Materials:

- Synthesized Ni₃S₂ catalyst
- Dibenzothiophene (DBT)
- Decalin (as solvent)
- High-pressure batch reactor with magnetic stirring
- Hydrogen (H₂) gas supply
- Gas chromatograph (GC) for product analysis

Procedure:

- Catalyst Loading: Load a specific amount of the Ni₃S₂ catalyst (e.g., 0.2 g) into the high-pressure batch reactor.
- Feed Preparation: Prepare a feed solution by dissolving DBT in decalin to a desired concentration (e.g., 3000 ppm sulfur).
- Reaction Setup: Introduce the feed solution into the reactor.
- Purging: Seal the reactor and purge it several times with H₂ to remove air.
- Pressurization and Heating: Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 3-5 MPa) and heat it to the reaction temperature (e.g., 300-350°C) with constant stirring.
- Reaction: Start the reaction timing once the desired temperature is reached. Collect liquid samples at regular intervals (e.g., every hour) for analysis.
- Product Analysis: Analyze the collected liquid samples using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a sulfur-selective detector to

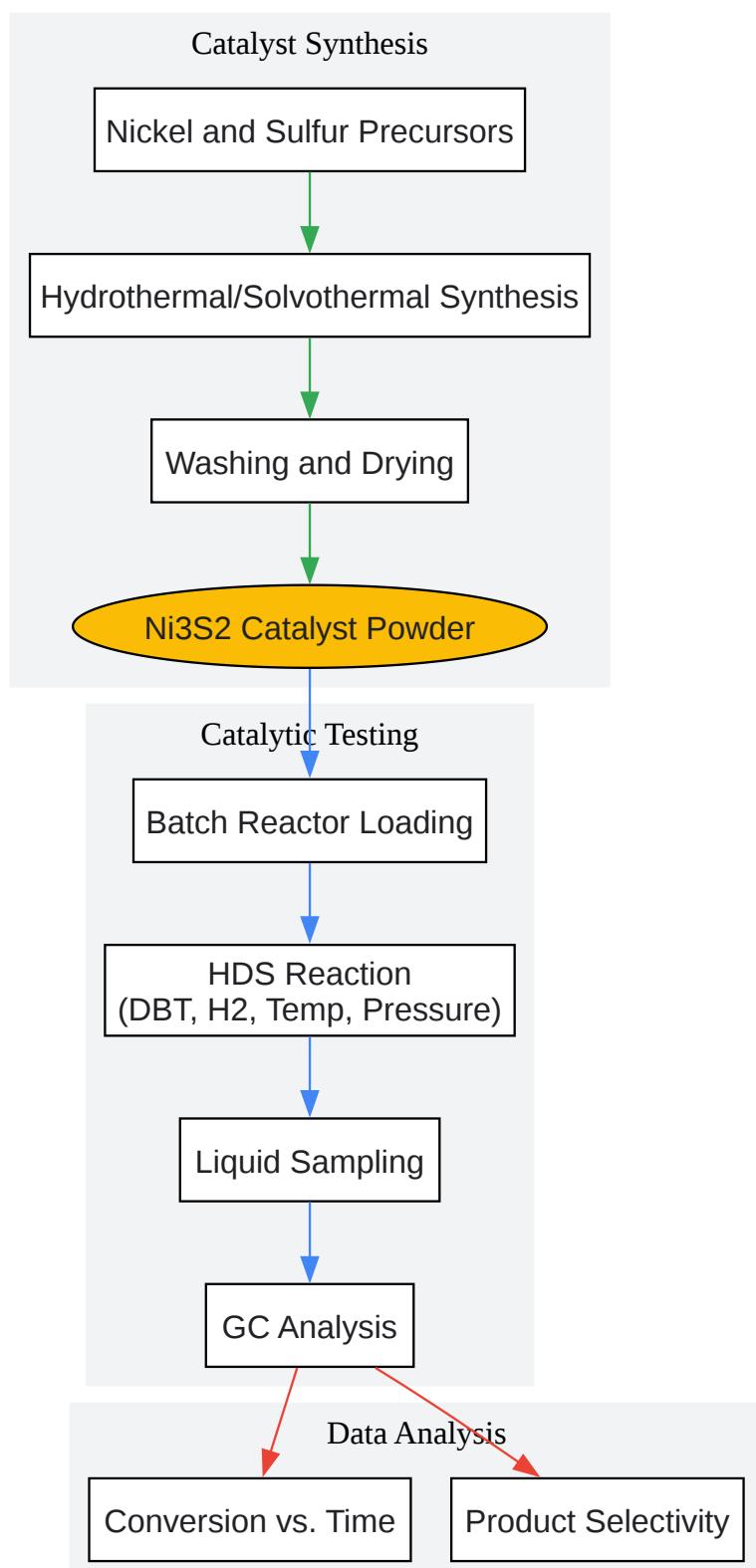

determine the conversion of DBT and the distribution of products (e.g., biphenyl, cyclohexylbenzene).

- Calculation of Conversion: Calculate the DBT conversion at each time point using the following formula: Conversion (%) = [(Initial concentration of DBT - Concentration of DBT at time t) / Initial concentration of DBT] x 100

Mandatory Visualizations

Hydrodesulfurization (HDS) Reaction Pathways for Dibenzothiophene (DBT)

The HDS of DBT typically proceeds through two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission.



[Click to download full resolution via product page](#)

Caption: HDS reaction pathways for dibenzothiophene (DBT).

General Experimental Workflow for HDS Catalyst Testing

The following diagram illustrates a typical workflow for the synthesis and evaluation of a hydrodesulfurization catalyst.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HDS catalyst testing.

Concluding Remarks

The available scientific literature suggests that pure Ni₃S₂ is not an effective catalyst for hydrodesulfurization due to its inherent electronic properties. However, its presence in Ni-promoted sulfide catalysts, particularly in Ni-Mo-S systems, may influence the catalytic performance, notably by enhancing the hydrogenation pathway in the HDS of refractory sulfur compounds like dibenzothiophene. Researchers interested in the role of **nickel sulfides** in HDS should focus on these multicomponent systems to better understand the synergistic interactions between the different phases. The provided protocols offer a foundational approach for the synthesis of Ni₃S₂ materials and the standardized evaluation of HDS catalytic activity, which can be employed to investigate the potential, albeit likely limited, of Ni₃S₂ in hydrodesulfurization applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First-principles study of low Miller index Ni₃S₂ surfaces in hydrotreating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Performance of Ni–MoS₂ Catalysts with Different MoS₂ Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Ni₃S₂ as a Catalyst for Hydrodesulfurization: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095272#application-of-ni3s2-as-a-catalyst-for-hydrodesulfurization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com